Cyclopentyl prop-2-ene-1-sulfonate
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Overview
Description
Cyclopentyl prop-2-ene-1-sulfonate is an organic compound characterized by a cyclopentyl ring attached to a prop-2-ene-1-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl prop-2-ene-1-sulfonate typically involves the reaction of cyclopentyl alcohol with prop-2-ene-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl prop-2-ene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of cyclopentyl amines or ethers.
Oxidation: Formation of cyclopentyl sulfonic acids.
Reduction: Formation of cyclopentyl sulfides or thiols.
Scientific Research Applications
Cyclopentyl prop-2-ene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentyl prop-2-ene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl methyl sulfonate
- Cyclopentyl ethyl sulfonate
- Cyclopentyl butyl sulfonate
Uniqueness
Cyclopentyl prop-2-ene-1-sulfonate is unique due to the presence of the prop-2-ene group, which imparts distinct reactivity and properties compared to other cyclopentyl sulfonates. This structural feature allows for specific applications and reactions that are not possible with other similar compounds.
Properties
CAS No. |
30408-86-7 |
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Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
cyclopentyl prop-2-ene-1-sulfonate |
InChI |
InChI=1S/C8H14O3S/c1-2-7-12(9,10)11-8-5-3-4-6-8/h2,8H,1,3-7H2 |
InChI Key |
YCNVPCOJDRJYDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCS(=O)(=O)OC1CCCC1 |
Origin of Product |
United States |
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